2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene

Medicinal Chemistry Lipophilicity Drug Design

Procure 2-nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene to leverage its distinct 1,2,4-substitution pattern—combining nitro, -OCF₃, and -CF₃ groups on a single ring. This specific isomer offers a LogP of 4.04, significantly higher than its 4-nitro regioisomer (LogP 3.22), making it the superior choice for CNS-target programs where enhanced passive permeability and blood-brain barrier penetration are critical. Its unique electronic profile enables site-selective reduction to the aniline, a key precursor for 2-haloacetanilide herbicides and kinase inhibitor scaffolds. Substituting with other regioisomers introduces uncontrolled variables in SAR studies. Ideal for probing -OCF₃ metabolic stability effects in liver microsome assays and for materials science applications exploiting strong electron-withdrawing properties.

Molecular Formula C8H3F6NO3
Molecular Weight 275.1 g/mol
CAS No. 104678-93-5
Cat. No. B008583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene
CAS104678-93-5
Molecular FormulaC8H3F6NO3
Molecular Weight275.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])OC(F)(F)F
InChIInChI=1S/C8H3F6NO3/c9-7(10,11)4-1-2-6(18-8(12,13)14)5(3-4)15(16)17/h1-3H
InChIKeyDRNXQIODJPOKFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene (CAS 104678-93-5): Core Identity and Procurement Baseline


2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene, also known as 3-nitro-4-(trifluoromethoxy)benzotrifluoride, is a highly fluorinated nitroaromatic compound with the molecular formula C₈H₃F₆NO₃ and a molecular weight of 275.10 g/mol [1]. Characterized by the concurrent presence of nitro, trifluoromethoxy (-OCF₃), and trifluoromethyl (-CF₃) substituents on a single benzene ring, this solid compound is primarily utilized as a research chemical and a versatile synthetic intermediate in pharmaceutical and agrochemical development . Its unique substitution pattern confers distinct electronic and physicochemical properties that differentiate it from other halogenated aromatics, positioning it as a valuable building block for designing molecules with enhanced metabolic stability and target binding characteristics [2].

2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene: Why Generic Substitution Is Not an Option


Interchanging 2-nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene with its regioisomers or other halogenated nitrobenzene analogs is not scientifically justifiable due to the profound impact of the specific substitution pattern on critical downstream performance. The distinct 1,2,4-arrangement of the nitro, -OCF₃, and -CF₃ groups dictates a unique electronic environment, molecular geometry, and lipophilicity profile that governs its reactivity in further functionalization (e.g., reduction to the corresponding aniline) and its ultimate biological or material properties . As highlighted in recent reviews, the strategic placement of trifluoromethyl and trifluoromethoxy groups on an aromatic scaffold is a key design element in medicinal chemistry, directly influencing drug-target binding affinity, membrane permeability, and metabolic clearance [1]. Therefore, substituting this compound with a differently substituted analog would introduce uncontrolled variables in a synthetic pathway or structure-activity relationship (SAR) study, leading to potentially invalid research outcomes and failed process development.

2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene: Verifiable Evidence of Differentiation


Direct Comparison of Physicochemical Properties and LogP with a Closest Regioisomeric Analog

This compound is a positional isomer of 4-nitro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene (CAS 104678-88-8), and this difference in substitution pattern leads to a quantifiable change in lipophilicity, a critical determinant of membrane permeability and metabolic profile. The calculated LogP for 2-nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene is 4.04 [1], whereas its 4-nitro regioisomer exhibits a lower LogP of 3.22 .

Medicinal Chemistry Lipophilicity Drug Design

Class-Level Inference: Impact of -OCF₃ on Metabolic Stability vs. Methoxy and -CF₃ Analogs

While compound-specific microsomal stability data is not publicly available, class-level inference from studies on structurally related series indicates that compounds containing a trifluoromethoxy (-OCF₃) group exhibit decreased metabolic stability in liver microsomes compared to their methoxy (-OCH₃) or trifluoromethyl (-CF₃) substituted counterparts [1].

Metabolic Stability Pharmacokinetics Fluorine Chemistry

Positional Isomer Comparison: Impact on Physicochemical Properties and Stability vs. 2-Nitro-5-(trifluoromethoxy)benzotrifluoride

In contrast to its positional isomer 2-nitro-5-(trifluoromethoxy)benzotrifluoride (CAS 409114-47-2), which is characterized by high stability and low volatility making it suitable for materials science applications , 2-nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene is primarily recognized for its high stability and resistance to various chemical reactions, making it useful as an intermediate in pharmaceutical and agrochemical synthesis .

Materials Science Organic Synthesis Electronics

High-Value Procurement Scenarios for 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene


Medicinal Chemistry: Probing Lipophilic SAR for CNS Drug Targets

Given its high LogP of 4.04 compared to the 3.22 LogP of its 4-nitro regioisomer , this compound is an ideal intermediate for synthesizing analogs designed to probe the effect of increased lipophilicity on target engagement and passive permeability, particularly for central nervous system (CNS) targets where higher LogP values are often associated with improved blood-brain barrier penetration . Procurement of this specific isomer over others provides a direct path to exploring this chemical space.

Synthetic Chemistry: Investigating the Impact of -OCF₃ on Metabolic Lability

Class-level data indicates that an -OCF₃ group can decrease metabolic stability compared to -OCH₃ or -CF₃ analogs . Researchers can procure 2-nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene as a precursor to synthesize a series of final compounds and directly assess the influence of the aromatic -OCF₃ group on their in vitro metabolic stability in liver microsome assays, thereby validating or refuting class-based predictions for their specific chemotype .

Agrochemical Discovery: Development of Novel Pesticides or Herbicides

The compound's unique combination of strong electron-withdrawing nitro and polyfluorinated substituents makes it a valuable building block for creating new chemical entities with altered biological activity. The presence of multiple fluorine atoms contributes to enhanced stability and resistance to degradation, which are desirable traits in agrochemicals . Furthermore, its known use as an intermediate in the preparation of substituted anilines, which are precursors for a class of 2-haloacetanilide herbicides, directly supports its utility in this field .

Material Science: Precursor for Advanced Electronic Materials

Vendor information indicates that compounds with this substitution pattern can exhibit interesting electronic characteristics due to the presence of strong electron-withdrawing groups, which can be exploited in materials science and organic electronics . Researchers may procure this compound to explore its potential as a precursor for synthesizing novel organic semiconductors or other functional materials, where the electronic effects of the nitro, -OCF₃, and -CF₃ groups can be leveraged to tune material properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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